6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of cancer research. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with two 4-methoxyphenyl groups attached at the 6 and 7 positions, and two amino groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with guanidine to yield the desired pyridopyrimidine derivative . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at the 2 and 4 positions can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups at the amino positions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases and other enzymes involved in cell proliferation and survival. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cancer cell growth and survival . Additionally, its lipophilicity allows it to easily diffuse into cells, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
Uniqueness
6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of methoxyphenyl groups, which contribute to its distinct biological activity and potential therapeutic applications. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine .
Properties
IUPAC Name |
6,7-bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-27-14-7-3-12(4-8-14)16-11-17-19(22)25-21(23)26-20(17)24-18(16)13-5-9-15(28-2)10-6-13/h3-11H,1-2H3,(H4,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMFBQLUIDWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C3C(=C2)C(=NC(=N3)N)N)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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